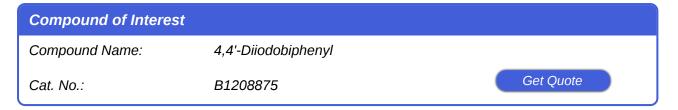


Spectroscopic comparison of 4,4'Diiodobiphenyl with its bromo and chloro analogs

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A Spectroscopic Comparison of **4,4'-Diiodobiphenyl** with its Bromo and Chloro Analogs

This guide provides a detailed spectroscopic comparison of **4,4'-diiodobiphenyl** and its bromo and chloro analogs: 4,4'-dibromobiphenyl and 4,4'-dichlorobiphenyl. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals, presenting key experimental data to facilitate the identification and characterization of these compounds.

Physical and Molecular Properties

The physical and molecular properties of the three 4,4'-dihalobiphenyls are summarized below. The molecular weight increases significantly with the atomic weight of the halogen substituent.



Property	4,4'- Dichlorobiphenyl	4,4'- Dibromobiphenyl	4,4'-Diiodobiphenyl
CAS Number	2050-68-2[1]	92-86-4[2]	3001-15-8[3]
Molecular Formula	C12H8Cl2[1]	C12H8Br2[2]	C12H8I2[3]
Molecular Weight	223.10 g/mol [1]	312.00 g/mol [2]	406.00 g/mol [3]
Appearance	White solid	White to light yellow- beige crystalline powder[2]	Pale yellow to beige powder[3]
Melting Point	147-149 °C	163-165 °C[2]	201-204 °C[4]

Spectroscopic Data Comparison

The following sections and tables summarize the key spectroscopic data for the three compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For these symmetrical 4,4'-disubstituted biphenyls, the spectra are relatively simple. In deuterated chloroform (CDCl₃), the protons on the phenyl rings typically appear as a set of doublets.

¹H NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
4,4'-Dichlorobiphenyl	~7.45 (d), ~7.55 (d)
4,4'-Dibromobiphenyl	~7.38 (d), ~7.60 (d)
4,4'-Diiodobiphenyl	~7.25 (d), ~7.75 (d)

¹³C NMR Spectroscopic Data (CDCl₃)



Compound	Chemical Shift (δ) ppm
4,4'-Dichlorobiphenyl	~127.3, ~129.2, ~133.5, ~139.0
4,4'-Dibromobiphenyl	~122.0, ~128.6, ~132.2, ~139.4[5]
4,4'-Diiodobiphenyl	~92.2, ~128.8, ~138.2, ~139.9

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of these compounds are characterized by absorptions corresponding to C-H and C=C stretching and bending vibrations of the aromatic rings, as well as the C-X (X = CI, Br, I) stretching vibrations.

Compound	Key IR Absorptions (cm ⁻¹)
4,4'-Dichlorobiphenyl	C-H stretch (aromatic): ~3100-3000, C=C stretch (aromatic): ~1600-1450, C-Cl stretch: ~1100-1000
4,4'-Dibromobiphenyl	C-H stretch (aromatic): ~3100-3000, C=C stretch (aromatic): ~1600-1450, C-Br stretch: ~1070-1030
4,4'-Diiodobiphenyl	C-H stretch (aromatic): ~3100-3000, C=C stretch (aromatic): ~1600-1450, C-I stretch: ~1000-960

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of these compounds shows the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of chlorine and bromine.



Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
4,4'-Dichlorobiphenyl	222 (M+), 224 (M+2), 226 (M+4)[6]	152 (M-Cl ₂)+
4,4'-Dibromobiphenyl	310 (M+), 312 (M+2), 314 (M+4)[5]	152 (M-Br ₂)+
4,4'-Diiodobiphenyl	406 (M+)[7]	279 (M-I)+, 152 (M-I ₂)+

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds, the absorption maxima (λ max) are influenced by the extent of conjugation and the nature of the substituents. With increasing chloro substitution where there are fewer than two chlorine groups ortho to the Ph-Ph bond, the λ max values for the K band (attributed to conjugation between the two phenyl rings) are shifted to longer wavelengths.[8]

Compound	Expected λmax (nm)
4,4'-Dichlorobiphenyl	~250-260
4,4'-Dibromobiphenyl	~255-265
4,4'-Diiodobiphenyl	~260-270

Experimental Protocols

The following are general protocols for the spectroscopic techniques described.

NMR Spectroscopy

- Sample Preparation: Weigh 5-10 mg of the compound into a clean, dry vial. Add 0.7-1.0 mL of deuterated chloroform (CDCl₃) and mix until the solid is fully dissolved.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube to a depth of approximately 4-5 cm.



 Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder mixture into a pellet press and apply high pressure to form a small, transparent pellet.
- Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Volatilize the sample in the ion source under high vacuum. Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer.

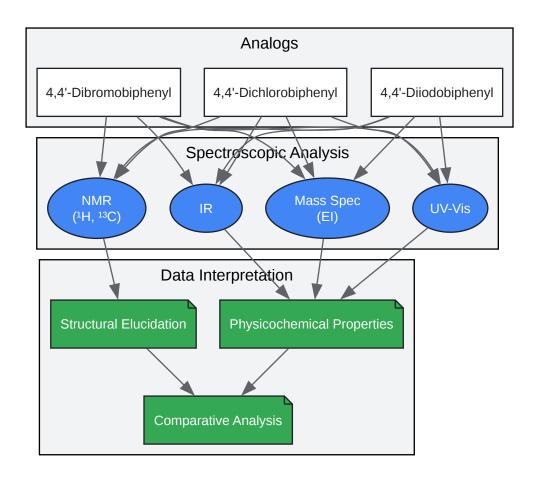
UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane).
- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
- Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis absorption spectrum over the desired wavelength range (e.g., 200-400 nm).



Workflow Diagram

The logical workflow for the spectroscopic comparison of these compounds is illustrated below.



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Caption: Workflow for Spectroscopic Comparison.

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